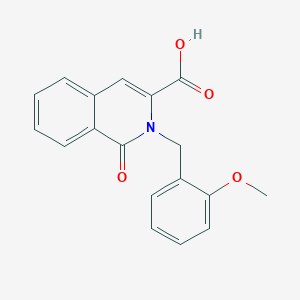

![molecular formula C13H23NO3 B2888821 N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide CAS No. 1902912-77-9](/img/structure/B2888821.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of 2H-Pyrans

The compound is utilized in the synthesis of 2H-pyrans (2HPs) , which are structural motifs present in many natural products. These compounds serve as key intermediates in constructing complex natural structures and have been used in the total synthesis of natural products like (−)-daurichromenic acid and its analogues .

Valence Tautomerism Studies

It plays a role in studying valence tautomerism , a phenomenon where 2HPs establish an equilibrium with their opened isomeric forms. This research is crucial for understanding the stability and reactivity of these heterocycles .

Development of Energetic Materials

This compound is involved in the research of energetic materials, specifically in the study of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) . Investigations focus on phase transitions and chemical reactions under extreme conditions to understand the explosion process and design new energetic materials .

Chemical Database Inclusion

2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: is listed in chemical databases, indicating its relevance in various chemical research fields and its potential use in the synthesis of other chemical compounds .

作用機序

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to exhibit antibacterial potential .

Mode of Action

It’s worth noting that sulfonamides, which are structurally similar to this compound, are known to inhibit bacterial synthesis of folic acid, an essential nutrient . This inhibition occurs because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis .

Biochemical Pathways

Based on the mode of action of similar sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are essential for their growth and multiplication .

Pharmacokinetics

It’s worth noting that peroral sulfonamides are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Based on the mode of action of similar sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and multiplication by interfering with their ability to synthesize essential biomolecules .

特性

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)12(15)14-9-4-5-10-11(8-9)17-7-6-16-10/h9-11H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNHIFQKLOHWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC2C(C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)